molecular formula C16H19N3O6 B15293546 Methoxy Rivaroxaban

Methoxy Rivaroxaban

Cat. No.: B15293546
M. Wt: 349.34 g/mol
InChI Key: IJJVHXIHIBEWFY-UHFFFAOYSA-N
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Description

Methoxy Rivaroxaban is a derivative of Rivaroxaban, a direct oral anticoagulant that inhibits Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound is a modified version of this compound, designed to enhance its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring, introduction of the methoxy group, and coupling with the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methoxy Rivaroxaban undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted analogs of this compound .

Mechanism of Action

Methoxy Rivaroxaban exerts its effects by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban, but the methoxy substitution may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy Rivaroxaban is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other Factor Xa inhibitors. This modification can lead to improved efficacy, reduced side effects, and better patient compliance .

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate

InChI

InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)

InChI Key

IJJVHXIHIBEWFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Origin of Product

United States

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